molecular formula C11H11N3O B8349097 2-(3,5-Diaminobenzoyl)pyrrole

2-(3,5-Diaminobenzoyl)pyrrole

Cat. No. B8349097
M. Wt: 201.22 g/mol
InChI Key: VHEKDHIPZUUVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Diaminobenzoyl)pyrrole is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Diaminobenzoyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Diaminobenzoyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,5-Diaminobenzoyl)pyrrole

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(3,5-diaminophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H11N3O/c12-8-4-7(5-9(13)6-8)11(15)10-2-1-3-14-10/h1-6,14H,12-13H2

InChI Key

VHEKDHIPZUUVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred EtOH (10 mL) solution of N-toluenesulfonyl-2-(3,5-di(trifluoroacetylamino)benzoyl)pyrrole (1.00 g, 1.83 mmol), was added 40% KOH solution (2 mL) and the mixture was heated at reflux until TLC analysis showed complete conversion. The resulting solution was cooled to room temperature and worked up as in Example 7. The crude product was purified by column chromatography (SiO2, CH2Cl2:MeOH) to afford the purified product 2-(3,5-diaminobenzoyl)pyrrole (237 mg, 65% yield). 1H NMR (500 MHz, CD3OD, 25° C.) δ 2.43 (s, 3H), 6.45 (m, 1H), 6.90 (m, 1H), 7.41 (d, 2H), 7.88 (m, 3H), 7.93 (d, 2H), 8.39 (t, 1H); 13C NMR (100 MHz, CD3OD, 25° C.) δ 104.8, 105.7, 109.4, 119.5, 125.2, 130.5, 139.8, 147.8, 186.0; HRMS (EI): m/z 201.0896 (100) {M}+.
Name
N-toluenesulfonyl-2-(3,5-di(trifluoroacetylamino)benzoyl)pyrrole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred EtOH (10 mL) solution of N-toluenesulfonyl-2-(3,5-di(trifluoroacetylamino)benzoyl)pyrrole (1.00 g, 1.83 mmol), was added 40% KOH solution (2 mL) and the mixture was heated at reflux until TLC analysis showed complete conversion. The resulting solution was cooled to room temperature and worked up as in Example 7. The crude product was purified by column chromatography (SiO2, CH2Cl2:MeOH) to afford the purified product 2-(3,5-diaminobenzoyepyrrole (237 mg, 65% yield). 1H NMR (500 MHz, CD3OD, 25° C.) δ 2.43 (s, 3H), 6.45 (m, 1H), 6.90 (m, 1H), 7.41 (d, 2H), 7.88 (m, 3H), 7.93 (d, 2H), 8.39 (t, 1H); 13C NMR (100 MHz, CD3OD, 25° C.) δ 104.8, 105.7, 109.4, 119.5, 125.2, 130.5, 139.8, 147.8, 186.0; HRMS (EI): m/z 201.0896 (100) {M}+.
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-toluenesulfonyl-2-(3,5-di(trifluoroacetylamino)benzoyl)pyrrole
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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